molecular formula C8H10N2O3 B2979805 2-Carboxy-4-methoxyphenylhydrazine CAS No. 228259-02-7

2-Carboxy-4-methoxyphenylhydrazine

Cat. No. B2979805
Key on ui cas rn: 228259-02-7
M. Wt: 182.179
InChI Key: FBHQARNJUDWWGV-UHFFFAOYSA-N
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Patent
US06271237B1

Procedure details

Part A: 5-(Furan-2-yl)-3-trifluoromethyl-1-(2-carboxyl-4-methoxyphenyl)-1H-pyrazole: 3-Methoxy-6-aminobenzoic acid (23 g, 138 mmol) in conc. HCl (300 mL) was cooled to 0° C. and NaNO2 (11.4 g, 165 imnol) in H2O (50 mL) was added dropwise while the temperature of the reaction was maintained below 10° C. The reaction was stirred at or below 10° C. for 1 h, then SnCl2.H2O (92.3 g, 413 mmol) in conc. HCl (125 mL) was added dropwise. The reaction was allowed to thaw to ambient temperature and stirred for 3 h. The precipitate was filtered and air-dried then heated in a vacuum oven for 18 h. There was obtained 71.4 g of 3-methoxy-6-hydrazinobenzoic acid entrained with tin (II) salts.
[Compound]
Name
5-(Furan-2-yl)-3-trifluoromethyl-1-(2-carboxyl-4-methoxyphenyl)-1H-pyrazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
11.4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
92.3 g
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]([NH2:12])=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7].[N:13]([O-])=O.[Na+].Cl[Sn]Cl.O>Cl.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]([NH:12][NH2:13])=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7] |f:1.2,3.4|

Inputs

Step One
Name
5-(Furan-2-yl)-3-trifluoromethyl-1-(2-carboxyl-4-methoxyphenyl)-1H-pyrazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
23 g
Type
reactant
Smiles
COC=1C=C(C(=O)O)C(=CC1)N
Name
Quantity
300 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
11.4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
92.3 g
Type
reactant
Smiles
Cl[Sn]Cl.O
Name
Quantity
125 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred at or below 10° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained below 10° C
CUSTOM
Type
CUSTOM
Details
thaw to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
air-dried
TEMPERATURE
Type
TEMPERATURE
Details
then heated in a vacuum oven for 18 h
Duration
18 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(C(=O)O)C(=CC1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 71.4 g
YIELD: CALCULATEDPERCENTYIELD 284%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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